![molecular formula C14H20N2O2 B13895682 benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a chemical compound with a unique structure that includes a benzyl group, a cyclobutyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[[1-(aminomethyl)cyclobutyl]methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Benzyl chloroformate+N-[[1-(aminomethyl)cyclobutyl]methyl]amine→Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and aminomethyl group.
Cyclobutyl carbamate: Lacks the benzyl group.
N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate: Lacks the benzyl group.
Uniqueness
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is unique due to its combination of a benzyl group, a cyclobutyl ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c15-10-14(7-4-8-14)11-16-13(17)18-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,16,17) |
Clé InChI |
SJPSTVHIXFGFPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



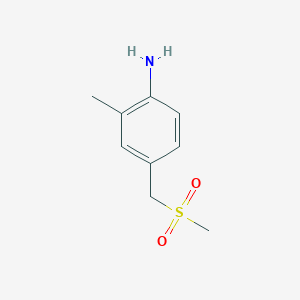
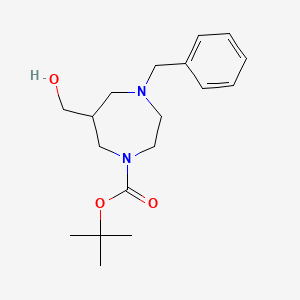
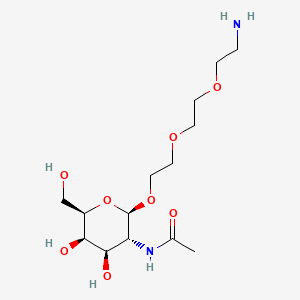
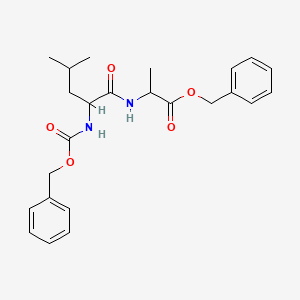
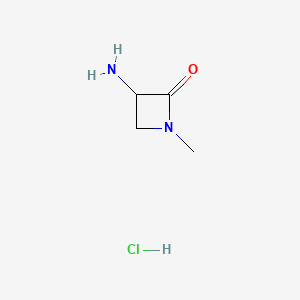

![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
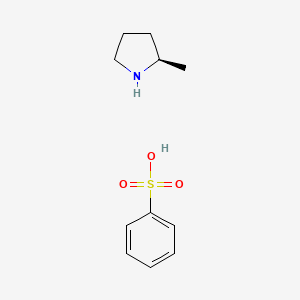
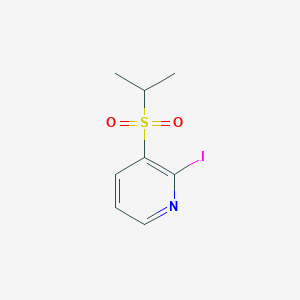

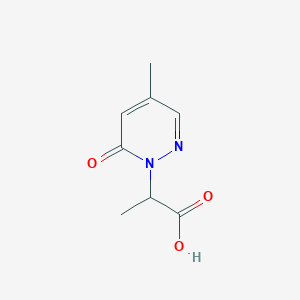
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)
